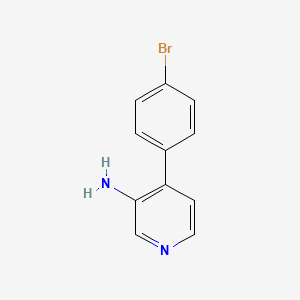

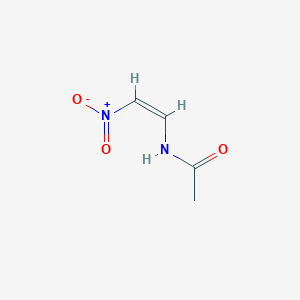

![molecular formula C11H17NO3 B1404409 cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester CAS No. 1263379-01-6](/img/structure/B1404409.png)

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

Overview

Description

Cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, or cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (cis-7-oxo-2-aza-BCH-t-butyl ester), is a synthetic compound that has been used in scientific research for its various properties. It is a bicyclic compound, consisting of seven atoms of carbon, two atoms of nitrogen, one atom of oxygen, and four tert-butyl groups. This compound is known for its high solubility in organic solvents, and its ability to form a stable solution in water. It is also known for its low toxicity and stability in a variety of conditions.

Scientific Research Applications

Stereoselective Synthesis and Conversion into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates :

- This study by Mollet, D’hooghe, and Kimpe (2012) explored the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. These compounds are of interest in drug design due to their potential as promising compounds Mollet, D’hooghe, & Kimpe, 2012.

Synthesis of Glutamic Acid Analogue :

- Hart and Rapoport (1999) reported on the synthesis of a glutamic acid analogue from L-serine, involving the creation of 7-azabicyclo[2.2.1]heptane amino acids Hart & Rapoport, 1999.

Synthesis of 3,4-Fused Bicyclic β-Lactams :

- The research by Leemans et al. (2010) focused on transforming cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates, which are relevant in the synthesis of novel cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones Leemans et al., 2010.

Synthesis of Chiral Cyclic Amino Acid Ester :

- Moriguchi et al. (2014) synthesized chiral cyclic amino acid esters, including tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, characterized through NMR spectroscopy and X-ray diffraction Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014.

Synthesis of Cis-2-Fluorocyclopropane-1-Carboxylic Acid :

- Toyota et al. (1996) elaborated a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, which involves the initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate Toyota, Ono, Kaneko, & Hayakawa Isao, 1996.

Synthesis of Chiral Penam-3-Carboxylic Acid :

- Chiba et al. (1989) synthesized the basic skeleton of penicillin-type β-lactams from D-cysteine methyl ester and tert-butyl formylacetate, demonstrating a general synthetic route to various methyl penam-(3S)-carboxylates Chiba, Sakaki, Kobayashi, Furuya, Inukai, & Kaneko, 1989.

Synthesis of Azabicycloheptene Ring Systems :

- Bateson et al. (1985) prepared 6-substituted 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates, related to the olivanic acids, demonstrating their synthetic utility Bateson, Quinn, Smale, & Southgate, 1985.

Catalysis in Asymmetric Cyclopropanation of Olefins :

- Bertilsson and Andersson (2000) synthesized a dirhodium(II) complex for use as a catalyst in the asymmetric cyclopropanation of alkenes, resulting in high enantioselectivity Bertilsson & Andersson, 2000.

Synthesis of All Four Stereoisomers of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid :

- Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of this compound, showing the potential for creating unnatural amino acids Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013.

Synthesis and Application of Cisplatin Analogue :

- Zhou et al. (2015) designed and delivered a Pt(iv) pro-drug of cisplatin and a PP2A inhibitor using micelles for combination chemotherapy, showing enhanced anti-tumor efficiency and ability to reverse tumor resistance to cisplatin Zhou, Cong, Qi, He, Xiong, Wu, Xie, Chen, Jing, & Huang, 2015.

properties

IUPAC Name |

tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMIVCFTQLIRIG-CBAPKCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)

![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)